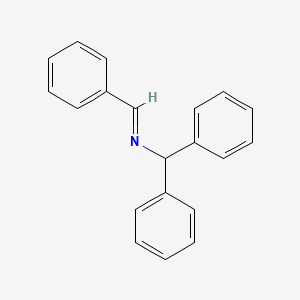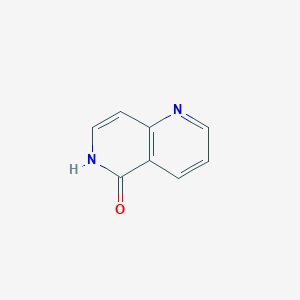
1,6-naphthyridin-5(6H)-one
Vue d'ensemble
Description
1,6-Naphthyridin-5(6H)-one is a compound that has been studied for its potential use in the medical field. It has been found to be a potent inhibitor of Phosphodiesterase Type 4 (PDE4) when used as an inhaled medication . PDE4 is an enzyme that has been targeted for anti-inflammatory therapy in respiratory diseases .
Synthesis Analysis
The synthesis of 1,6-naphthyridin-5(6H)-one involves the creation of a variety of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones and 3,4-dihydro-2,7-naphthyridin-1(2H)-ones with quaternary centers and aryl substitutions at the benzylic carbon .Molecular Structure Analysis
The molecular structure of 1,6-naphthyridin-5(6H)-one is complex and involves a variety of functional groups and physicochemical profiles to occupy the solvent-filled pocket of the PDE4 enzyme .Chemical Reactions Analysis
The chemical reactions involving 1,6-naphthyridin-5(6H)-one are primarily related to its role as a PDE4 inhibitor. The compound has been found to have subnanomolar enzymatic potencies .Applications De Recherche Scientifique
Phosphodiesterase Type 4 (PDE4) Inhibitors
The compound 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one has been studied as an inhaled Phosphodiesterase Type 4 (PDE4) inhibitor . PDE4 inhibitors have a wide range of potential applications, including the treatment of inflammatory diseases like asthma and COPD (Chronic Obstructive Pulmonary Disease).
Structural Biology and Structure–Activity Relationships
This compound has also been used in studies related to structural biology and structure–activity relationships . These studies help in understanding the interaction of this compound with other molecules and its potential effects.
Cu(II)-Catalyzed N-Arylation
1,6-naphthyridin-5(6H)-one can be involved in Cu(II)-catalyzed N-arylation of electron-deficient NH-heterocycles . This reaction is performed ‘in-water’ at room temperature, demonstrating the compound’s potential in green chemistry applications.
Mécanisme D'action
Target of Action
The primary target of 1,6-naphthyridin-5(6H)-one is the Phosphodiesterase Type 4 (PDE4) enzyme . PDE4 is a key enzyme involved in the metabolic breakdown of cyclic adenosine monophosphate (cAMP), an important messenger molecule in cells. By inhibiting PDE4, the compound increases the levels of cAMP within cells, leading to a variety of downstream effects.
Mode of Action
1,6-Naphthyridin-5(6H)-one interacts with its target, PDE4, by binding to the enzyme’s metal-binding pocket and occupying the solvent-filled pocket . This interaction inhibits the enzymatic activity of PDE4, leading to an increase in intracellular cAMP levels.
Pharmacokinetics
The pharmacokinetic properties of 1,6-naphthyridin-5(6H)-one are designed for lung retention and long duration of action based on low aqueous solubility . .
Action Environment
The action, efficacy, and stability of 1,6-naphthyridin-5(6H)-one can be influenced by various environmental factors. For instance, the method of administration can significantly impact the compound’s efficacy. In a rat lung neutrophilia model, suspension microspray of potent compounds showed in vivo efficacy with a clear dose–response, while dry powder administration performed much less well . This highlights the importance of formulation and delivery method in the compound’s action.
Propriétés
IUPAC Name |
6H-1,6-naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYLPQUOPMMOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420602 | |
| Record name | 1,6-naphthyridin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-naphthyridin-5(6H)-one | |
CAS RN |
23616-31-1 | |
| Record name | 1,6-naphthyridin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23616-31-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some efficient synthetic approaches for 1,6-naphthyridin-5(6H)-ones?
A1: Several synthetic routes have been developed. One approach involves the condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids in the presence of copper or copper salts. [] This method offers a convenient route to various derivatives, particularly 7-methyl-1,6-naphthyridin-5(6H)-one. Another strategy utilizes a continuous flow photocyclization method, enabling the rapid generation of thieno[3,2-c]quinolin-4(5H)-ones and benzo[h]-1,6-naphthyridin-5(6H)-ones from readily available starting materials. [] A three-step, two-pot method allows for the synthesis of dihydronaphthyridinones with aryl-substituted quaternary benzylic centers. [] This approach involves an initial SNAr reaction followed by selective nitrile reduction and lactam ring closure.
Q2: Are there simpler, more accessible methods for preparing these compounds?
A2: Yes, a facile synthesis of 1,6-naphthyridin-5(6H)-ones involves the reaction of dianions from compounds like 3-methylthiophene-2-carboxylic acid and 2-methylnicotinic acid with nitriles. [] This approach provides a more straightforward route to 5-substituted thienopyridin-7-ones and 7-substituted 1,6-naphthyridin-5(6H)-ones. Additionally, researchers have explored Cu(BF4)2/activated carbon-catalyzed amination reactions for preparing N-substituted 1,6-naphthyridin-5(6H)-ones. [] This method demonstrates good yields and reusability of the catalyst.
Q3: Can you provide examples of chemical transformations involving 1,6-naphthyridin-5(6H)-ones?
A3: One example is the chlorination of 6-methyl-1,6-naphthyridin-5(6H)-one, [] highlighting the reactivity of the core structure towards electrophilic aromatic substitution. Another study explored the selective conversion of 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h][1,6]naphthyridine to its corresponding 5-iminoether and 2-methylbenzo[h][1,6]naphthyridin-5(6H)one. [] These reactions demonstrate the potential for selective functionalization at the C5 position.
Q4: What biological activities have been associated with 1,6-naphthyridin-5(6H)-one derivatives?
A4: Derivatives of 1,6-naphthyridin-5(6H)-one, particularly 7,8-dihydro-1,6-naphthyridin-5(6H)-ones, have shown promise as dipeptidyl peptidase IV (DPP4) inhibitors. [] These compounds hold potential for treating metabolic disorders like diabetes. Additionally, research has focused on developing novel 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as potential phosphodiesterase 4 (PDE4) inhibitors. [, ] PDE4 inhibitors have therapeutic relevance in treating inflammatory diseases.
Q5: Can you elaborate on the structure-activity relationships (SAR) observed for 1,6-naphthyridin-5(6H)-one-based DPP4 inhibitors?
A5: While specific SAR details are not extensively discussed in the provided abstracts, the development of (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337) provides insights. [] This potent and selective MET inhibitor exhibits robust in vivo antitumor activity. The presence of specific substituents, such as the fluorine atom and the pyrazole ring, likely contributes to its activity and selectivity profile.
Q6: What about the SAR for 1,6-naphthyridin-5(6H)-one-based PDE4 inhibitors?
A6: A modular synthesis approach explored various substituents on the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold. [, ] While detailed SAR data is limited, the research suggests that modifications at the 4-amino position and the 7,8-dihydro ring can influence PDE4 inhibitory activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

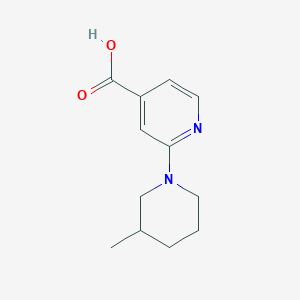
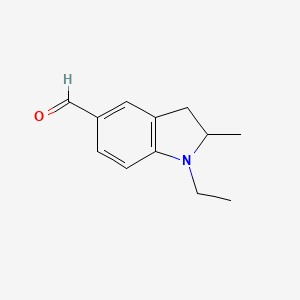


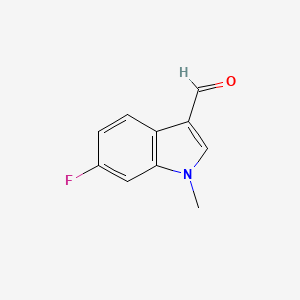

![(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid](/img/structure/B1310031.png)


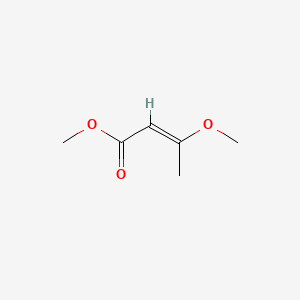


![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)
